molecular formula C27H25N5O5S2 B2762858 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 868212-56-0

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Cat. No.: B2762858
CAS No.: 868212-56-0
M. Wt: 563.65
InChI Key: BKVHUIMAXWCZMD-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety, a sulfonyl group, and a benzamide linkage. It has been studied for its potential as an inhibitor of specific enzymes, making it a candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multiple steps. One common method starts with the preparation of the dihydroisoquinoline core, which can be synthesized via the Pictet-Spengler reaction. This intermediate is then subjected to sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group. The final step involves coupling the sulfonylated intermediate with the benzamide derivative through amide bond formation, often using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroisoquinoline moiety would yield isoquinoline derivatives, while reduction of nitro groups would produce corresponding amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition. The sulfonyl and benzamide groups play a crucial role in binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide stands out due to its dual functional groups, which provide a higher degree of specificity and potency in enzyme inhibition. Its unique structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O5S2/c1-19-14-16-28-27(29-19)31-38(34,35)24-12-8-23(9-13-24)30-26(33)21-6-10-25(11-7-21)39(36,37)32-17-15-20-4-2-3-5-22(20)18-32/h2-14,16H,15,17-18H2,1H3,(H,30,33)(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVHUIMAXWCZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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